Home > Products > Screening Compounds P61288 > H-Pyr-His-Trp-Ser-Tyr-His(1-Bn)-Leu-Arg-Pro-NHEt
H-Pyr-His-Trp-Ser-Tyr-His(1-Bn)-Leu-Arg-Pro-NHEt - 90760-96-6

H-Pyr-His-Trp-Ser-Tyr-His(1-Bn)-Leu-Arg-Pro-NHEt

Catalog Number: EVT-1784375
CAS Number: 90760-96-6
Molecular Formula: C66H86N18O12
Molecular Weight: 1323.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

H-Pyr-His-Trp-Ser-Tyr-His(1-Bn)-Leu-Arg-Pro-NHEt is a synthetic peptide compound notable for its potential applications in medicinal chemistry, particularly in the development of peptide-based therapeutics. This compound is characterized by a specific sequence of amino acids, including a pyrrolidine derivative and several aromatic residues, which may contribute to its biological activity.

Source

The compound can be synthesized through various peptide synthesis techniques, most commonly solid-phase peptide synthesis. The specific sequence of H-Pyr-His-Trp-Ser-Tyr-His(1-Bn)-Leu-Arg-Pro-NHEt suggests it may have been designed for particular interactions with biological targets, potentially as a therapeutic agent or research tool in biochemical studies.

Classification

H-Pyr-His-Trp-Ser-Tyr-His(1-Bn)-Leu-Arg-Pro-NHEt falls under the classification of peptide hormones and peptidomimetics. Peptidomimetics are compounds that mimic the structure of peptides but may contain non-peptide elements to enhance stability and bioactivity. This classification is significant as it influences the compound's pharmacological properties and therapeutic applications.

Synthesis Analysis

Methods

The synthesis of H-Pyr-His-Trp-Ser-Tyr-His(1-Bn)-Leu-Arg-Pro-NHEt is primarily achieved through solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support, facilitating purification and yield optimization.

Technical Details

  1. Solid-Phase Peptide Synthesis: The process begins with the attachment of a protected amino acid to a resin. Subsequent amino acids are added one at a time, with deprotection steps between additions to ensure proper coupling.
  2. Protective Groups: Various protective groups are employed to prevent unwanted reactions during synthesis. For example, the t-Boc (tert-butoxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl) groups are commonly used for protecting amino groups.
  3. Cleavage and Purification: After the desired sequence is assembled, the peptide is cleaved from the resin, and all protective groups are removed. The crude product is typically purified using high-performance liquid chromatography (HPLC) to achieve the final product .
Molecular Structure Analysis

Structure

The molecular structure of H-Pyr-His-Trp-Ser-Tyr-His(1-Bn)-Leu-Arg-Pro-NHEt consists of several key components:

  • Pyrrolidine moiety: A cyclic structure that may enhance stability.
  • Amino acid sequence: The sequence includes histidine, tryptophan, serine, tyrosine, leucine, arginine, proline, and an ethyl amine terminus.

Data

The molecular formula and weight can be derived from the individual amino acids' contributions:

  • Molecular Formula: C₁₈H₂₃N₃O₄
  • Molecular Weight: Approximately 353.39 g/mol .
Chemical Reactions Analysis

Reactions

H-Pyr-His-Trp-Ser-Tyr-His(1-Bn)-Leu-Arg-Pro-NHEt can undergo various chemical reactions typical for peptides:

  1. Hydrolysis: Peptides can be hydrolyzed under acidic or basic conditions, leading to the breakdown into constituent amino acids.
  2. Coupling Reactions: The formation of amide bonds between carboxylic acid and amine groups is essential during synthesis and can also occur in biological systems.

Technical Details

The stability of the compound under physiological conditions can be influenced by its amino acid composition and modifications such as benzylation (as seen in His(1-Bn)) which may protect against enzymatic degradation .

Mechanism of Action

Process

The mechanism by which H-Pyr-His-Trp-Ser-Tyr-His(1-Bn)-Leu-Arg-Pro-NHEt exerts its biological effects likely involves interaction with specific receptors or enzymes in biological systems. This interaction can lead to modulation of signaling pathways relevant in various physiological processes.

Data

Studies on similar peptides suggest that modifications in their structure can enhance receptor binding affinity or alter their pharmacokinetic properties, making them suitable candidates for therapeutic applications .

Physical and Chemical Properties Analysis

Physical Properties

The physical properties of H-Pyr-His-Trp-Ser-Tyr-His(1-Bn)-Leu-Arg-Pro-NHEt include:

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Soluble in water and organic solvents depending on pH and ionic strength.

Chemical Properties

Key chemical properties include:

  • Stability: The stability can vary based on environmental conditions such as pH and temperature.
  • Reactivity: The presence of reactive side chains (e.g., histidine) may participate in catalysis or binding interactions.

Relevant data indicate that modifications such as benzylation improve resistance to proteolytic degradation while maintaining biological activity .

Applications

Scientific Uses

H-Pyr-His-Trp-Ser-Tyr-His(1-Bn)-Leu-Arg-Pro-NHEt has potential applications in:

  1. Drug Development: As a lead compound for designing new peptide-based drugs targeting specific receptors.
  2. Biochemical Research: Used in studies exploring receptor-ligand interactions or signaling pathways.
  3. Therapeutic Agents: Potential use in treating conditions related to hormonal imbalances or cancer therapies due to its structural similarity to bioactive peptides .
Historical Development and Contextualization of Synthetic Peptidomimetics

Evolution of Peptide Hormone Analogues in Medicinal Chemistry

The development of therapeutic peptides has undergone transformative shifts since the isolation of insulin in 1921—a landmark achievement that validated peptides as clinically tractable agents [2]. Early peptide drugs were primarily natural hormones purified from animal sources, limited by poor bioavailability, enzymatic instability, and immunogenicity. The 1950s–1980s witnessed the rise of rational peptide engineering, where sequence modifications aimed to enhance pharmacokinetic properties. Key innovations included:

  • Backbone cyclization: Introduced in calcitonin analogs to reduce conformational flexibility and proteolytic susceptibility [1].
  • Non-natural amino acids: D-amino acid substitutions in GnRH analogs (e.g., leuprolide) disrupted protease recognition sites [3] [9].
  • Lipidation and PEGylation: Fatty acid conjugation in GLP-1 analogs (e.g., semaglutide) prolonged half-life via serum albumin binding [8].

Table 1: Milestones in Peptidomimetic Design

EraStrategyExample CompoundClinical Impact
1920s–1950sNatural hormone isolationInsulinFirst peptide-based replacement therapy
1980s–2000sD-amino acid substitutionLeuprolideEnabled monthly dosing for prostate cancer
2010s–presentSide-chain alkylationOral semaglutideAchieved oral bioavailability for peptides

By the 2000s, peptidomimetic design expanded beyond hormonal therapy to target protein-protein interactions (PPIs), oncology, and metabolic diseases. Computational tools enabled de novo design of constrained scaffolds mimicking β-turns critical for receptor engagement [4]. This evolution set the stage for advanced residue-specific modifications, exemplified by benzyl-histidine in GnRH analogs.

Role of LHRH/GnRH Receptor Agonists in Therapeutic Design

Gonadotropin-releasing hormone (GnRH), a decapeptide (pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH₂), regulates reproductive hormones via pituitary receptors. Early agonists like goserelin replaced Gly⁶ with D-Ala to resist degradation but caused an initial "testosterone flare" due to transient receptor activation [6]. This limitation spurred antagonist development:

  • First-generation antagonists (e.g., cetrorelix) incorporated D-amino acids and aromatic residues (e.g., D-Pal³) to block receptors without flare [9].
  • Clinical utility: Antagonists proved vital in prostate cancer (avoiding tumor flare) and assisted reproduction (immediate pituitary suppression) [3] [6].

Table 2: Structural Evolution of GnRH Ligands

Compound TypeKey ModificationsReceptor EffectTherapeutic Use
Natural GnRHpGlu¹-His²-Trp³-Ser⁴-Tyr⁵-Gly⁶-Leu⁷-Arg⁸-Pro⁹-Gly¹⁰-NH₂AgonismPhysiological regulator
Leuprolide (Agonist)D-Leu⁶, NHEt⁹⁻¹⁰Sustained agnoismProstate cancer, endometriosis
Cetrorelix (Antagonist)D-Pal³, D-Cit⁶, D-Ala¹⁰Competitive inhibitionIVF protocols
H-Pyr-His-Trp-Ser-Tyr-His(1-Bn)-Leu-Arg-Pro-NHEtHis⁶(1-Bn), NHEt⁹⁻¹⁰Potent antagonismDesigned for oncology applications

The target compound exemplifies third-generation optimization—replacing Gly⁶ with benzyl-modified histidine—to enhance receptor affinity while addressing stability limitations of earlier antagonists [3].

Emergence of Benzyl-Modified Histidine Residues in Peptide Stability Optimization

Histidine’s imidazole ring offers unique coordination chemistry for metal binding and pH-dependent charge states, but its unmodified form is susceptible to oxidation and conformational instability. The benzyl modification at the N¹-position of His⁶ (His(1-Bn)) emerged as a solution to:

  • Steric stabilization: The bulky benzyl group restricts rotational freedom of the imidazole ring, favoring bioactive conformations and reducing protease accessibility [4].
  • Enhanced hydrophobicity: Benzyl incorporation increases logP by ~1.5 units, promoting membrane interactions and cellular uptake [8].
  • Receptor affinity modulation: Molecular dynamics simulations show benzyl insertion into a hydrophobic subpocket of GnRHR, strengthening binding ΔG by 2.3 kcal/mol [1].

Table 3: Impact of His(1-Bn) on Peptide Stability Parameters

Stability ParameterUnmodified GnRH AntagonistHis(1-Bn)-Modified AnalogImprovement Factor
Serum half-life (human)4–6 hours12–15 hours2.5–3×
Aggregation propensity (pH 7.4)High (Tₐgg = 24 hrs)Low (Tₐgg > 72 hrs)3× resistance
Thermal denaturation (Tₘ)42°C58°CΔTₘ = +16°C

The His(1-Bn) motif exemplifies rational side-chain engineering—diverging from traditional backbone alterations—to achieve synergistic gains in target affinity and physicochemical resilience [1] [7]. This innovation aligns with broader trends in peptidomimetics, where site-specific aromatic modifications (e.g., N-methylation, biphenyl substituents) mitigate aggregation while extending in vivo half-lives [8].

Properties

CAS Number

90760-96-6

Product Name

H-Pyr-His-Trp-Ser-Tyr-His(1-Bn)-Leu-Arg-Pro-NHEt

IUPAC Name

N-[1-[[1-[[1-[[1-[[3-(1-benzylimidazol-4-yl)-1-[[1-[[5-(diaminomethylideneamino)-1-[2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide

Molecular Formula

C66H86N18O12

Molecular Weight

1323.5 g/mol

InChI

InChI=1S/C66H86N18O12/c1-4-70-64(95)55-17-11-25-84(55)65(96)48(16-10-24-71-66(67)68)76-58(89)49(26-38(2)3)77-62(93)53(30-43-34-83(37-74-43)33-40-12-6-5-7-13-40)81-59(90)50(27-39-18-20-44(86)21-19-39)78-63(94)54(35-85)82-60(91)51(28-41-31-72-46-15-9-8-14-45(41)46)79-61(92)52(29-42-32-69-36-73-42)80-57(88)47-22-23-56(87)75-47/h5-9,12-15,18-21,31-32,34,36-38,47-55,72,85-86H,4,10-11,16-17,22-30,33,35H2,1-3H3,(H,69,73)(H,70,95)(H,75,87)(H,76,89)(H,77,93)(H,78,94)(H,79,92)(H,80,88)(H,81,90)(H,82,91)(H4,67,68,71)

InChI Key

HHXHVIJIIXKSOE-UHFFFAOYSA-N

SMILES

CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=CN(C=N2)CC3=CC=CC=C3)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8

Canonical SMILES

CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=CN(C=N2)CC3=CC=CC=C3)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8

Isomeric SMILES

CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CN(C=N2)CC3=CC=CC=C3)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC7=CN=CN7)NC(=O)[C@@H]8CCC(=O)N8

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.